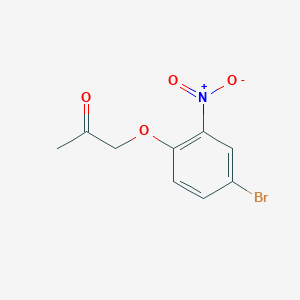

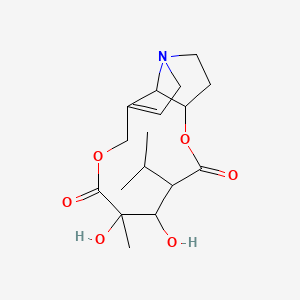

![molecular formula C17H9ClN2O B3032279 3-(4-氯苯基)-5H-茚并[1,2-c]哒嗪-5-酮 CAS No. 136716-38-6](/img/structure/B3032279.png)

3-(4-氯苯基)-5H-茚并[1,2-c]哒嗪-5-酮

描述

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a useful research compound. Its molecular formula is C17H9ClN2O and its molecular weight is 292.7 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

单胺氧化酶抑制

- 多项研究调查了使用 5H-茚并[1,2-c]哒嗪-5-酮衍生物作为单胺氧化酶 (MAO) 的抑制剂,特别是 MAO-B,这与神经退行性疾病有关。这些化合物对 MAO-B 表现出选择性抑制效力,其结构上的修饰对其活性有显着影响。例如,Reniers 等人 (2011) 发现某些衍生物以低 K(i) 值竞争性抑制 MAO-B,表明具有很强的抑制潜力 (Reniers 等,2011).

潜在的抗高血压和抗炎特性

- 5H-茚并[1,2-c]哒嗪-5-酮的衍生物已被探索其抗高血压和抗炎特性。Cignarella 等人 (1986) 合成了某些在动物模型中表现出显着的抗高血压和抗血栓作用的衍生物 (Cignarella 等,1986).

合成和结构研究

- 这些化合物的合成方法已经取得进展,旨在提高它们的区域选择性和产率。例如,Rimaz 等人 (2017) 报告了一种合成取代的 3-芳基茚并[1,2-c]哒嗪的有效、绿色且便捷的途径,这些化合物是潜在的 MAOA 抑制剂 (Rimaz 等,2017).

抗癌、抗血管生成和抗氧化活性

- 一些 5H-茚并[1,2-c]哒嗪-5-酮的衍生物已被评估其抗癌、抗血管生成和抗氧化特性。Kamble 等人 (2015) 合成了和表征了新的衍生物,这些衍生物对各种人类癌细胞系显示出有希望的抑制作用,并具有潜在的抗血管生成和抗氧化活性 (Kamble 等,2015).

作用机制

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with cardiovascular drugs and agrochemicals, and later found to be associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and compounds such as 7-fluoro and 5-keto-5H-indeno(1,2-c)pyridazines were found to be antihypertensive . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The pyridazine ring, which is a part of the compound, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, and activity for neurological disorders .

Action Environment

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)indeno[1,2-c]pyridazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJICFFERUCIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327522 | |

| Record name | NSC663885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136716-38-6 | |

| Record name | NSC663885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

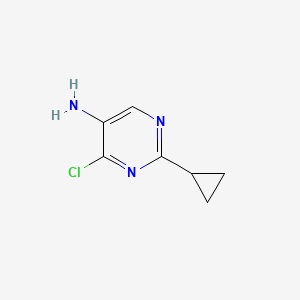

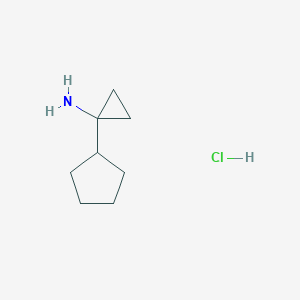

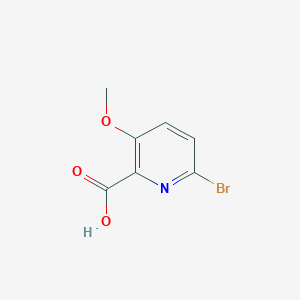

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)

![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)

![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)